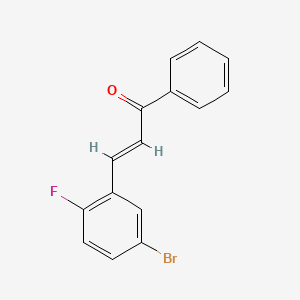
(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine and a fluorine atom on one of the phenyl rings, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 5-bromo-2-fluorobenzaldehyde and acetophenone are used as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine or fluorine atoms.
科学研究应用
(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of (2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The presence of bromine and fluorine atoms can also influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
(2E)-3-(4-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one: Similar structure but with the bromine atom in a different position.
(2E)-3-(5-Chloro-2-fluorophenyl)-1-phenyl-2-propen-1-one: Similar structure with a chlorine atom instead of bromine.
(2E)-3-(5-Bromo-2-chlorophenyl)-1-phenyl-2-propen-1-one: Similar structure with both bromine and chlorine atoms.
Uniqueness
(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring
属性
CAS 编号 |
1501975-89-8 |
|---|---|
分子式 |
C15H10BrFO |
分子量 |
305.14 g/mol |
IUPAC 名称 |
(E)-3-(5-bromo-2-fluorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10BrFO/c16-13-7-8-14(17)12(10-13)6-9-15(18)11-4-2-1-3-5-11/h1-10H/b9-6+ |
InChI 键 |
DJNAVGDXRIGYDP-RMKNXTFCSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)Br)F |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















